3-Ethyl-5-hydroxy-indane
Description
3-Ethyl-5-hydroxy-indane is a bicyclic organic compound featuring a hydroxyl group at position 5 and an ethyl substituent at position 3 of the indane scaffold. This analysis will instead focus on structurally related compounds from the evidence to infer comparative properties and reactivity trends.
Properties
Molecular Formula |
C11H14O |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
3-ethyl-2,3-dihydro-1H-inden-5-ol |
InChI |
InChI=1S/C11H14O/c1-2-8-3-4-9-5-6-10(12)7-11(8)9/h5-8,12H,2-4H2,1H3 |
InChI Key |
DGQCDUXODFHJFV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2=C1C=C(C=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence includes indole derivatives and substituted indane analogs.
Core Scaffold Differences
- Indane vs. Indole: A bicyclic system with one benzene ring fused to a pyrrole ring (contains nitrogen). Implication: Indole derivatives exhibit aromatic heterocyclic reactivity (e.g., electrophilic substitution at the 3-position), whereas indanes lack heteroatoms and display typical benzenoid reactivity.
Functional Group and Substituent Effects
- Key Observations: Substituent Position: Methoxy groups in indoles (e.g., C5 or C7) influence electronic properties and reactivity differently than hydroxyl groups in indanes due to resonance effects. Functional Groups: Carboxylic acids (e.g., in 7-Methoxy-1H-indole-3-carboxylic acid) increase polarity and hydrogen-bonding capacity compared to hydroxyl or ethyl groups in indanes.
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